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2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole

Cat. No.: B5809840
CAS No.: 41230-20-0
M. Wt: 255.29 g/mol
InChI Key: KFRUKJKGQSVNAD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal and Material Sciences

Heterocyclic compounds are a cornerstone of medicinal chemistry and material sciences, characterized by a cyclic structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. researchgate.netopenaccessjournals.com Their structural diversity and ability to interact with biological targets make them indispensable in drug discovery. In fact, over 90% of newly approved drugs feature heterocyclic motifs. These compounds form the core of numerous natural products, vitamins, and antibiotics, exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties. ijnrd.org In material sciences, the unique electronic properties conferred by heteroatoms make these compounds crucial for developing functional organic materials. openaccessjournals.com

Overview of Benzothiazole (B30560) Core Structures in Contemporary Research

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic system in chemical research. nih.gov This structural motif is present in both naturally occurring molecules and a vast number of synthetic compounds. nih.gov Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, anticonvulsant, and antidiabetic effects. nih.govnih.govresearchgate.net The versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling researchers to fine-tune its biological efficacy and selectivity for various therapeutic targets. ijsrst.com This has led to the development of approved drugs for neurological disorders and ongoing research into new candidates for diseases like cancer and Alzheimer's disease. nih.gov

Overview of the 1,3-Benzodioxole (B145889) Moiety in Chemical and Biological Investigations

The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is another significant structural unit found in a wide array of biologically active compounds and natural products, such as piperine (B192125) and sesamol. researchgate.netchemicalbook.com This group consists of a benzene ring fused to a five-membered dioxole ring. chemicalbook.com Derivatives of 1,3-benzodioxole have been investigated for a variety of therapeutic properties, including anti-tumor, anti-hyperlipidemia, and antioxidative activities. chemicalbook.com In medicinal chemistry, this moiety has been incorporated into novel compounds to enhance their therapeutic efficacy. For instance, it has been conjugated with arsenical precursors to improve their anti-leukemia properties by inhibiting specific enzyme systems in cancer cells. chemicalbook.commdpi.com

Contextualization of 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole within Relevant Chemical Classes

The compound this compound integrates the two aforementioned pharmacologically important scaffolds. As a derivative of benzothiazole, it belongs to a class of compounds with significant therapeutic value and applications as synthetic intermediates. nih.gov The presence of the 1,3-benzodioxole group at the 2-position of the benzothiazole ring places it within a specific subset of substituted benzothiazoles that are subjects of interest for their potential biological activities. The structural arrangement of this molecule, featuring two distinct heterocyclic systems, provides a framework for exploring structure-activity relationships.

Research Objectives and Scope of Academic Inquiry into this compound

Academic inquiry into this compound has primarily focused on its synthesis and structural elucidation. The main objective of such research is to understand the precise three-dimensional arrangement of the molecule, including the planarity of its ring systems and the spatial relationship between the benzothiazole and benzodioxole units. nih.gov This foundational knowledge is critical for predicting its chemical reactivity and potential interactions with biological macromolecules. The scope of investigation has involved synthetic chemistry to develop efficient methods for its preparation and advanced analytical techniques, such as X-ray crystallography, to determine its solid-state structure. nih.gov

Detailed Research Findings

Research has successfully determined the crystal structure of this compound, providing valuable insights into its molecular geometry.

Synthesis and Crystallographic Data

The synthesis of the title compound was achieved by reacting benzo[d] ijnrd.orgCurrent time information in Lehigh County, US.dioxole-5-carbaldehyde with 2-aminobenzenethiol. The product was recrystallized to yield colorless crystals suitable for X-ray diffraction analysis. nih.gov

Synthesis of this compound

Reactant 1 Reactant 2 Reagents Conditions Yield
Benzo[d] ijnrd.orgCurrent time information in Lehigh County, US.dioxole-5-carbaldehyde 2-Aminobenzenethiol H₂O₂, NH₄Ce(NO₃)₆ Heated at 50°C for 12 h 91%

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

The crystallographic analysis revealed that the molecule consists of a nearly planar benzothiazole moiety oriented at a slight dihedral angle to the benzodioxole unit. nih.gov The dioxole ring itself adopts a flattened envelope conformation. nih.gov

Crystallographic and Structural Data for C₁₄H₉NO₂S

Parameter Value
Molecular Formula C₁₄H₉NO₂S
Molecular Weight 255.28
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 6.3356 (2)
b (Å) 16.3222 (5)
c (Å) 22.0471 (7)
V (ų) 2279.91 (12)
Z 8
Dihedral Angle (Benzothiazole/Benzodioxole) 7.1 (1)°
Dioxole Ring Conformation Envelope

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

The crystal packing is stabilized by intermolecular forces, including π–π stacking interactions between the aromatic rings, C—H⋯π interactions, and a short sulfur-sulfur contact. nih.gov These structural details are fundamental for computational modeling and for understanding how the molecule might be recognized by biological receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2S B5809840 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole CAS No. 41230-20-0

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c1-2-4-13-10(3-1)15-14(18-13)9-5-6-11-12(7-9)17-8-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUKJKGQSVNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354760
Record name 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41230-20-0
Record name 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole and Its Analogues

Classical Synthetic Approaches to Benzothiazoles

The synthesis of the benzothiazole (B30560) ring system has been a subject of extensive research since its discovery. indexcopernicus.com Classical methods typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions in Benzothiazole Synthesis

The most prevalent classical method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comresearchgate.net This approach is widely used due to its directness and versatility.

Key condensation reactions include:

With Aldehydes: The reaction of 2-aminothiophenol with aldehydes is a common and efficient route to produce 2-aryl- and 2-alkylbenzothiazoles. indexcopernicus.comindexcopernicus.com The reaction often proceeds by heating the reactants, sometimes in the presence of an acid or an oxidizing agent. mdpi.com For instance, refluxing 2-aminothiophenol and aromatic aldehydes in toluene (B28343) is a documented method. mdpi.com

With Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminothiophenol to yield 2-substituted benzothiazoles. researchgate.netajol.info These reactions often require catalysts and/or dehydrating agents, such as polyphosphoric acid (PPA), to facilitate the cyclization. nih.gov PPA serves as a solvent, catalyst, and dehydrating agent in these condensations. nih.gov The reaction of 2-aminothiophenol with fatty acid chlorides, for example, proceeds smoothly to give the corresponding 2-substituted benzothiazoles in excellent yields. ajol.info

Cyclization Methods for Benzothiazole Ring Formation

Beyond direct condensation, several cyclization strategies have been developed to form the benzothiazole nucleus.

Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides (thioanilides) to form 2-arylbenzothiazoles. researchgate.netresearchgate.net The reaction is typically carried out using potassium ferricyanide (B76249) in an alkaline solution. researchgate.netacs.org The Jacobsen cyclization is a highly effective strategy, particularly for synthesizing substituted benzothiazoles where the corresponding substituted 2-aminothiophenols are not readily available. researchgate.netresearchgate.net However, it can sometimes lead to a mixture of regioisomers depending on the substitution pattern of the thiobenzanilide. researchgate.netacs.org

Intramolecular Cyclization of Thiobenzanilides: Modern variations of the Jacobsen cyclization employ different reagents to promote the intramolecular C-S bond formation. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used to mediate the cyclization of thioformanilides at room temperature, proceeding through a thiyl radical intermediate. indexcopernicus.comorganic-chemistry.org Photocatalytic methods using visible light and catalysts like graphitic carbon nitride (g-C₃N₄) have also been developed for the aerobic cyclization of thiobenzanilides under ambient conditions. acs.org

From o-Haloanilines and Related Compounds: Another classical approach involves the intramolecular cyclization of ortho-halogenated precursors. For example, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C-S bond formation catalyzed by copper complexes to yield 2-substituted benzothiazoles. indexcopernicus.com Similarly, palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas has been reported. indexcopernicus.com

Targeted Synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole

The targeted synthesis of this compound typically involves the reaction of 2-aminothiophenol with a suitable derivative of 1,3-benzodioxole (B145889), most commonly piperonal (B3395001) (benzo[d] mdpi.comresearchgate.netdioxole-5-carbaldehyde).

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. Several one-pot methods have been developed for 2-arylbenzothiazoles, which are directly applicable to the synthesis of the title compound.

A notable one-pot synthesis involves the condensation of 2-aminothiophenol with an aldehyde. ias.ac.in For the target molecule, this involves reacting 2-aminothiophenol with piperonal. Research has shown that such reactions can be promoted by phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) under microwave irradiation. mdpi.comias.ac.in Another efficient one-pot protocol involves the reaction of fatty acids with 2-aminothiophenol under solvent-free conditions, which can also be accelerated by microwave irradiation. ajol.info

Catalytic and Green Chemistry-Inspired Syntheses

Modern synthetic chemistry emphasizes the use of catalysts and environmentally benign procedures to improve efficiency and sustainability.

A variety of catalysts have been employed for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes. These include:

Homogeneous and Heterogeneous Catalysts: A mixture of H₂O₂/HCl in ethanol (B145695) has been used as an effective catalytic system at room temperature. mdpi.com Heterogeneous catalysts like SnP₂O₇ have been reported to give high yields in very short reaction times. mdpi.com Silica-supported nitric acid (SiO₂–HNO₃) has also been used as a cost-effective and solvent-free option. mdpi.com

Biocatalysts: In a green chemistry approach, enzymes such as laccase have been used to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes at room temperature. mdpi.com

Nanocatalysts: Nanoparticles, such as ZnO, have been shown to be efficient green catalysts for the synthesis of 2-arylbenzothiazoles at room temperature. mdpi.com

Green Solvents: The use of greener solvents is a key principle of green chemistry. Polyethylene glycol-400 (PEG-400) has been used as both a reaction medium and a catalyst for the cyclocondensation of 2-aminothiophenol with aldehydes. tandfonline.com Remarkably, some syntheses can be performed "on water," using water as the reaction medium at elevated temperatures, which is a highly efficient and clean protocol. rsc.org Curd water, a waste byproduct, has even been successfully used as a catalytic solvent under microwave irradiation. tandfonline.comtandfonline.com

Catalytic and Green Syntheses of 2-Arylbenzothiazoles
Catalyst/MediumReactantsConditionsYieldReference
SnP₂O₇2-Aminothiophenol, Aromatic Aldehydes-87–95% mdpi.com
Laccase2-Aminothiophenol, Aromatic AldehydesRoom TemperatureGood to Excellent mdpi.com
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanol, Room Temperature, 1hExcellent mdpi.com
PEG-4002-Aminothiophenol, AldehydesRoom TemperatureExcellent tandfonline.com
Water2-Aminothiophenol, Aromatic Aldehydes110 °CHigh rsc.org
Amberlite IR-120 Resin2-Aminothiophenol, AldehydesMicrowave Irradiation- nih.gov
Curd Water2-Aminothiophenol, AldehydesMicrowave Irradiation, 60 °C- tandfonline.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The synthesis of benzothiazoles is no exception, with microwave irradiation often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comscielo.br

The condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds can be significantly enhanced by microwave irradiation. mdpi.com For instance, the reaction of 2-aminothiophenol with fatty acids can be completed in just 3–4 minutes under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free setting. mdpi.com Similarly, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes has been efficiently carried out in ionic liquids under microwave irradiation without the need for a catalyst. organic-chemistry.org The use of waste curd water as a solvent under microwave irradiation also represents a green and rapid method. tandfonline.comtandfonline.com These microwave-assisted protocols are directly applicable for the efficient synthesis of this compound from 2-aminothiophenol and piperonal. ias.ac.innih.gov

Microwave-Assisted Syntheses of 2-Substituted Benzothiazoles
ReactantsCatalyst/MediumConditionsKey AdvantagesReference
2-Aminothiophenol, BenzaldehydesPIFA-Reduced reaction time, improved yield mdpi.com
2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-free, 3-4 minRapid, efficient, solvent-free mdpi.com
2-Aminothiophenol, Aromatic AldehydesAmberlite IR-120 resin-Green, reusable catalyst nih.gov
2-Aminothiophenol, AldehydesCurd Water60 °CGreen, waste-to-wealth tandfonline.com
2-Aminothiophenol, β-keto estersSolvent-free-Excellent yields, eco-friendly researchgate.net

Derivatization and Structural Modification Strategies

Strategies for modifying the core structure of this compound are crucial for developing new compounds with tailored properties. These strategies include introducing various substituents, combining the core structure with other pharmacologically important moieties, and selectively functionalizing specific positions on the heterocyclic rings.

The primary and most direct method for synthesizing the parent compound, this compound, involves the condensation reaction between 2-aminobenzenethiol and benzo[d] nih.govnih.govdioxole-5-carbaldehyde. nih.gov A notable procedure involves heating a mixture of these precursors with hydrogen peroxide and ammonium (B1175870) cerium(IV) nitrate (B79036), which yields the final product in high purity. nih.gov

The synthesis of substituted analogues typically follows a similar convergent strategy, where substituted precursors are used to introduce desired functional groups onto either the benzothiazole or the benzodioxole ring system. The versatility of this approach allows for the creation of a large library of derivatives. For instance, substituted 2-aminobenzothiazoles can be prepared from the corresponding substituted anilines and potassium thiocyanate. researchgate.net These intermediates can then react with various aldehydes and other reagents to yield complex thiazolidinone-benzothiazole hybrids. researchgate.net

Modern synthetic approaches often employ various catalysts to improve efficiency and yield. These methods can be metal-free, using reagents like Brønsted acids, or utilize metal-based catalysts such as copper or iron to facilitate the cyclization and oxidation steps. ekb.egorganic-chemistry.org

Table 1: Selected Synthetic Methods for Benzothiazole Analogues

Precursor 1 Precursor 2 Reagents/Conditions Product Type Reference
2-Aminobenzenethiol Benzo[d] nih.govnih.govdioxole-5-carbaldehyde H₂O₂, NH₄Ce(NO₃)₆, 50°C This compound nih.gov
Substituted Aniline Potassium Thiocyanate Br₂ in CH₃COOH 6-Substituted 2-aminobenzothiazole researchgate.net
2-Aminobenzenethiol Chloroacetic acid Polyphosphoric acid, 180°C 2-(chloromethyl)-benzo[d]thiazole jyoungpharm.org
2-Aminothiophenol Aryl Aldehydes Oxalic acid dihydrate:proline (LTTM) 2-Substituted benzothiazoles ekb.eg

Molecular hybridization is a powerful strategy that involves covalently linking two or more pharmacologically active scaffolds to create a single hybrid molecule with potentially enhanced or novel biological activity. The this compound core is an attractive candidate for this approach.

A common technique is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker between the benzothiazole moiety and another molecule. mdpi.com This method is known for its high yields, tolerance of various functional groups, and mild reaction conditions. mdpi.com For example, a benzothiazole derivative can be functionalized with an azide (B81097) or alkyne group, enabling it to be "clicked" with a complementary functionalized scaffold, such as an alkaloid or another heterocyclic system. mdpi.com

Other hybridization strategies include the fusion of heterocyclic rings. For example, reacting 2-hydrazinylbenzothiazole with trimethyl orthoformate can yield a 1,3,4-triazolo[3,4-b]benzothiazole derivative. derpharmachemica.com Similarly, multi-component reactions can be employed to construct complex fused systems, such as pyrimido[2,1-b] nih.govnih.govbenzothiazoles, from 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds. arkat-usa.org Another example involves linking benzothiazole to hydroxamic acid, a known pharmacophore, through various amino acid linkers to create novel hybrid molecules. f1000research.com

Table 2: Examples of Molecular Hybridization Strategies for Benzothiazoles

Benzothiazole Precursor Hybridizing Scaffold/Reagent Resulting Hybrid Scaffold Strategy Reference
2-Hydrazinylbenzothiazole Trimethyl orthoformate 1,3,4-Triazolo[3,4-b]benzothiazole Ring Fusion derpharmachemica.com
2-Aminobenzothiazole Arylglyoxals, Dimedone Pyrimido[2,1-b] nih.govnih.govbenzothiazole Multi-component Reaction arkat-usa.org
Benzothiazole-2-thiol Propargyl bromide, Aromatic azides 1,2,3-Triazole-linked benzothiazole Click Chemistry derpharmachemica.com

Regioselective functionalization involves introducing a chemical group at a specific position on a molecule. For this compound, this means selectively targeting positions on either the benzothiazole or the benzodioxole ring. The inherent electronic properties of these rings dictate their reactivity. The benzothiazole ring system is generally electron-poor, making it susceptible to nucleophilic attack, while the benzodioxole ring is electron-rich and more prone to electrophilic substitution.

Modern synthetic methods like regioselective C-H borylation have been explored for related heterocyclic systems such as 2,1,3-benzothiadiazole (B189464) (BTD). nih.govdiva-portal.org This strategy uses an iridium catalyst to install a boryl group at a specific C-H bond, which can then be converted into a wide range of other functional groups. nih.govdiva-portal.org Such techniques offer a powerful way to derivatize the benzenoid ring of the benzothiazole moiety, which is often challenging to functionalize directly.

The development of reactions that proceed with high regioselectivity is a key area of research. For instance, catalyst-free annulation reactions have been developed for the synthesis of related sulfur-nitrogen heterocycles, where the regioselectivity is controlled by the nature of the substituents on the reacting partners. rsc.org These principles can guide the design of syntheses for specifically substituted analogues of this compound.

The synthesis of the target compound and its analogues relies on the availability and reaction of key precursors and intermediates. The foundational reaction for the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl-containing compound. ekb.eg A wide variety of precursors can be used in place of a simple aldehyde, leading to diverse 2-substituted benzothiazoles.

Key Precursors for Benzothiazole Synthesis:

2-Aminothiophenol: This is the cornerstone precursor, providing the benzene ring and the sulfur and nitrogen atoms for the thiazole portion. ekb.egmdpi.com

Carbonyl Compounds: Aldehydes (like benzo[d] nih.govnih.govdioxole-5-carbaldehyde) react with 2-aminothiophenol to form the 2-substituted benzothiazole directly. ekb.egnih.gov Ketones, β-diketones, and β-ketoesters can also be used. ekb.eg

Other Carbon Sources: Carboxylic acids, acid chlorides, nitriles, and even isothiocyanates can serve as the source for the C2 atom of the benzothiazole ring, often requiring different catalysts or reaction conditions. ekb.egwikipedia.org

Intermediate reactions play a crucial role in building more complex analogues. For example, a three-component reaction can proceed through a series of intermediates. In the synthesis of pyrimido[2,1-b] nih.govnih.govbenzothiazoles, an arylglyoxal first reacts with a 1,3-dicarbonyl compound to form an intermediate, which then undergoes a Michael addition with 2-aminobenzothiazole, followed by intramolecular cyclization to yield the final fused product. arkat-usa.org Understanding and controlling these intermediate steps is essential for the successful synthesis of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Techniques for 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole structure can be achieved.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the protons on the benzothiazole (B30560) ring system and the benzodioxole moiety.

The benzothiazole group typically displays four protons in the aromatic region, appearing as a complex pattern of doublets and multiplets due to spin-spin coupling. The protons on the benzodioxole ring also appear in the aromatic region, with a characteristic singlet for the two equivalent protons of the methylene (B1212753) (-O-CH₂-O-) group. Based on data from structurally similar compounds, the expected chemical shifts are detailed below. chemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) and Splitting Patterns.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-4' 7.95 - 8.10 d
H-7' 7.85 - 8.00 d
H-5', H-6' 7.30 - 7.55 m
H-4 7.50 - 7.60 d
H-7 7.45 - 7.55 dd
H-6 6.85 - 6.95 d
-OCH₂O- 6.00 - 6.10 s

Predicted values are based on analogous structures and standard increments. Solvent: CDCl₃.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The imine carbon (C-2') of the thiazole (B1198619) ring is characteristically deshielded, appearing at a high chemical shift. The methylene carbon of the dioxole ring appears as a distinct signal, while the remaining aromatic carbons can be assigned based on their electronic environment and by correlation with the ¹H-NMR spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ).

Carbon Assignment Predicted Chemical Shift (ppm)
C-2' (Imine) 167.0 - 169.0
C-3a', C-7a' (Quaternary) 134.0 - 154.0
C-2, C-5 (Quaternary) 148.0 - 151.0
C-1 (Quaternary) 126.0 - 128.0
C-4', C-5', C-6', C-7' 121.0 - 127.0
C-4, C-6, C-7 108.0 - 123.0
-OCH₂O- 101.0 - 102.0

Predicted values are based on analogous structures and standard increments. Solvent: CDCl₃.

To confirm the assignments made from 1D NMR spectra, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons on the benzothiazole aromatic ring (H-4' with H-5', H-6' with H-7') and the benzodioxole ring (H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming that the proton signal at ~6.05 ppm corresponds to the carbon signal at ~101.5 ppm (-OCH₂O-).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, HMBC would show a correlation from the benzodioxole protons (H-4, H-7) to the imine carbon (C-2') of the benzothiazole ring, definitively establishing the connectivity between the two major fragments of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. The IR and Raman spectra of this compound are expected to display characteristic bands that confirm the presence of both heterocyclic systems.

Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N stretching: The imine bond of the thiazole ring gives rise to a strong absorption in the 1630-1550 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) rings.

C-O-C stretching: The benzodioxole moiety is characterized by strong asymmetric and symmetric C-O-C stretching vibrations, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.org

CH₂ vibrations: The methylene group of the dioxole ring will exhibit scissoring, wagging, and twisting modes in the fingerprint region (1450-1100 cm⁻¹). orientjchem.org

Table 3: Characteristic IR and Raman Vibrational Frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Moiety
3100 - 3000 Aromatic C-H Stretch Benzothiazole & Benzodioxole
1615 - 1580 C=N Imine Stretch Benzothiazole
1550 - 1450 Aromatic C=C Stretch Benzothiazole & Benzodioxole
1260 - 1240 Asymmetric C-O-C Stretch Benzodioxole
1050 - 1030 Symmetric C-O-C Stretch Benzodioxole
940 - 920 O-CH₂-O Bend Benzodioxole
850 - 750 C-H Out-of-plane Bend Aromatic Rings

Frequencies are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions due to its extensive conjugated aromatic system. The parent benzothiazole molecule exhibits absorption maxima around 250 and 285-295 nm. nist.gov

The conjugation of the benzothiazole ring with the electron-donating benzodioxole group is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. This is due to the delocalization of π electrons across the entire molecular framework, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap corresponds to absorption of lower-energy (longer wavelength) light. In addition to the strong π→π* transitions, a weaker n→π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, may be observed at longer wavelengths.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₉NO₂S. nih.gov The theoretical exact mass can be calculated from this formula and compared to the experimental value to confirm the elemental composition with high confidence.

Calculated Exact Mass: 255.0354 Da for [M+H]⁺: 256.0427 Da

Electron ionization mass spectrometry (EI-MS) would also reveal a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z = 255 would be prominent. Plausible fragmentation pathways would involve the cleavage of the bond between the two heterocyclic systems and subsequent fragmentation of the individual rings.

Table 4: Plausible Mass Fragments and their m/z Values.

m/z Proposed Fragment Formula
255 Molecular Ion [M]⁺ [C₁₄H₉NO₂S]⁺
135 Benzothiazole radical cation [C₇H₅NS]⁺
121 Benzodioxole cation [C₇H₅O₂]⁺
108 Loss of HCN from benzothiazole fragment [C₆H₄S]⁺

Fragmentation patterns are predictive based on chemical structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical Formula C₁₄H₉NO₂S
Formula Weight 255.28
Crystal System Orthorhombic
Space Group Pbca
a (Å) 6.3356 (2)
b (Å) 16.3222 (5)
c (Å) 22.0471 (7)
Volume (ų) 2279.91 (12)
Z 8
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³) 1.486
Absorption coefficient (mm⁻¹) 0.28

Data sourced from Lakshmanan et al. (2012). nih.gov

The molecular structure consists of a benzothiazole unit linked to a benzodioxole unit. nih.gov The benzothiazole moiety itself is nearly flat. nih.gov A key feature of the molecule's conformation is the relative orientation of these two heterocyclic ring systems. The dihedral angle, which measures the twist between the planes of the benzothiazole and benzodioxole units, is a mere 7.1(1)°. nih.govnih.gov This small angle indicates a relatively planar conformation for the entire molecule, suggesting significant electronic conjugation between the two ring systems. nih.gov

The arrangement of molecules within the crystal, known as crystal packing, is stabilized by a network of non-covalent intermolecular interactions. nih.govnih.gov These interactions are crucial in determining the physical properties of the solid material. For this compound, the packing is primarily governed by π-π stacking interactions, C-H···π interactions, and a notable short chalcogen contact. nih.govnih.gov

π-π Stacking: The planar aromatic rings of adjacent molecules engage in π-π stacking. The analysis identified two such interactions with centroid-centroid distances of 3.705(1) Å and 3.752(1) Å. nih.govnih.gov These distances are typical for stabilizing π-stacking forces.

C-H···π Interactions: The crystal structure is further stabilized by C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an adjacent aromatic ring. nih.govnih.gov

Chalcogen Bonding: A significant short contact is observed between the sulfur atoms of two neighboring benzothiazole moieties (S···S). nih.gov The measured distance is 3.485(1) Å, which is shorter than the sum of the van der Waals radii of two sulfur atoms (3.60 Å), indicating a stabilizing chalcogen-chalcogen interaction. nih.gov

Table 2: Intermolecular Interaction Distances

Interaction Type Atom/Centroid 1 Atom/Centroid 2 Distance (Å)
π-π Stacking Cg3 Cg4ⁱ 3.705 (1)
π-π Stacking Cg1 Cg4ⁱ 3.752 (1)
Chalcogen Bonding S1 S1ⁱⁱⁱ 3.485 (1)

Cg1, Cg3, and Cg4 are the centroids of the thiazole ring, the C2–C7 benzene ring, and the C8–C13 benzene ring, respectively. Symmetry codes apply as per the source publication. Data sourced from Lakshmanan et al. (2012). nih.gov

While the benzothiazole unit is essentially planar, the five-membered dioxole ring (O1/O2/C11/C12/C14) of the benzodioxole moiety adopts a distinct conformation. nih.gov A ring puckering analysis, using the Cremer and Pople method, reveals that this ring exists in a flattened envelope conformation. nih.gov In this arrangement, four of the atoms are roughly coplanar, while the fifth, the methylene carbon atom (C14), is displaced from this plane, acting as the "flap" of the envelope. nih.govnih.gov The degree of puckering is quantified by specific parameters, which for this ring are q₂ = 0.0882(16) Å and φ₂ = 143.8(1)°. nih.gov

Computational and Theoretical Investigations of 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the properties of benzothiazole (B30560) derivatives and other molecular systems. scirp.orgmdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying electronic characteristics, vibrational modes, and molecular reactivity. scirp.org Theoretical studies on benzothiazole compounds are often conducted using the B3LYP functional with a suitable basis set, such as 6-31G+ (d, p) or 6-311G(d,p), to calculate optimized geometries and various molecular properties. scirp.orgmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. scirp.org The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level signifies its electron-accepting capability. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of kinetic stability and chemical reactivity. mdpi.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as electrons can be easily excited from the HOMO to the LUMO. mdpi.comscirp.org Conversely, a large energy gap indicates higher stability and lower reactivity. scirp.org In studies of various benzothiazole derivatives, the HOMO-LUMO energy gap has been shown to be influenced by the nature and position of substituents on the benzothiazole ring system. mdpi.com For instance, computational studies on a series of substituted benzothiazoles revealed that an electron-withdrawing CF3 group resulted in the lowest energy gap (4.46 eV), indicating higher reactivity, while unsubstituted or methyl-substituted derivatives had the highest energy gaps (4.73 eV and 4.71 eV, respectively), rendering them more stable. mdpi.com The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.netcore.ac.uk

Table 1: Example HOMO-LUMO Energy Gaps for Various Substituted Benzothiazole Derivatives This table presents data for related benzothiazole compounds to illustrate the typical range of energy gaps observed in this class of molecules.

Compound (Substituent on Phenyl Ring attached to Benzothiazole)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Compound 4 (di-CF₃)-7.21-2.754.46 mdpi.com
Compound 2 (p-chloro)-6.83-2.214.62 mdpi.com
Compound 3 (p-methoxy)-6.49-1.854.64 mdpi.com
Compound 1 (p-methyl)-6.64-1.934.71 mdpi.com
Compound 5 (unsubstituted)-6.75-2.024.73 mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. scirp.orgcore.ac.uk It provides a detailed understanding of intramolecular interactions by examining the stabilization energies (E(2)) associated with the delocalization of electrons from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. scirp.org

DFT calculations are widely used to predict the vibrational frequencies of molecules. core.ac.uk The calculated harmonic vibrational frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed and reliable assignment of the observed spectral bands. core.ac.ukscispace.comorientjchem.org

For molecules containing the 1,3-benzodioxole (B145889) group, characteristic vibrational modes are well-established. The asymmetric and symmetric stretching vibrations of the C-O-C group are typically expected in the regions of 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively. scispace.comorientjchem.org DFT calculations for 5-nitro-1,3-benzodioxole (B1580859) placed these modes at 1224, 1160, 1046, and 1027 cm⁻¹. scispace.comorientjchem.org The scissoring, wagging, twisting, and rocking vibrations of the CH₂ group also have characteristic frequency regions. orientjchem.org For example, in 5-nitro-1,3-benzodioxole, the CH₂ scissoring mode was observed experimentally at 1489 cm⁻¹ (IR) and calculated at 1474 cm⁻¹. orientjchem.org Similarly, the benzothiazole ring itself has distinct vibrational modes that can be assigned with the aid of computational analysis. core.ac.uk

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. X-ray crystallography provides precise experimental data on the solid-state conformation, while computational methods can explore the broader conformational landscape and identify energy minima.

For the specific compound 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole, its crystal structure has been determined. nih.govnih.gov The analysis reveals that the molecule is nearly planar. The benzothiazole unit is oriented at a small dihedral angle of 7.1(1)° with respect to the benzodioxole unit. nih.govnih.gov The five-membered dioxole ring is not perfectly flat but adopts a flattened envelope conformation, with the methylene (B1212753) carbon atom acting as the flap. nih.govnih.gov In the crystal, the packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, as well as C—H⋯π interactions. nih.govnih.gov

Table 2: Key Geometric and Crystallographic Parameters for this compound

ParameterValueReference
Molecular FormulaC₁₄H₉NO₂S nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP bca nih.gov
Dihedral Angle (Benzothiazole/Benzodioxole)7.1(1)° nih.govnih.gov
Dioxole Ring ConformationFlattened Envelope nih.govnih.gov
Intermolecular Interactionsπ–π stacking, C—H⋯π interactions, S⋯S contact nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level by predicting binding affinity and analyzing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com

While specific docking studies for this compound are not detailed in the available literature, numerous studies on related benzothiazole derivatives highlight the potential of this scaffold to interact with a wide range of biological targets. These studies demonstrate that the benzothiazole core can serve as a pharmacophore for designing inhibitors of enzymes implicated in various diseases.

For example, different benzothiazole derivatives have been investigated as potential antimicrobial agents by targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase. mdpi.comnih.gov In one study, docking analysis showed that benzothiazole-pyrazolone hybrids fit within the p-aminobenzoic acid (PABA) pocket of DHPS, forming key arene-H interactions and hydrogen bonds. mdpi.com Other research has focused on benzothiazole hybrids as potential anticancer agents targeting the p56lck tyrosine kinase, which is involved in T-cell signaling. biointerfaceresearch.com Docking studies helped identify compounds that could act as competitive inhibitors by interacting with the hinge region and allosteric sites of the enzyme. biointerfaceresearch.com Furthermore, benzothiazole derivatives have been explored as potential treatments for Alzheimer's disease by targeting the β-secretase 1 (BACE-1) enzyme. ijpbs.com

These studies collectively suggest that the this compound scaffold possesses the structural features necessary for binding to various protein active sites, making it a compound of interest for further biological evaluation and targeted drug design.

Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives Against Biological Targets This table summarizes findings for related benzothiazole compounds to illustrate the potential biological targets for this chemical class.

Benzothiazole Derivative TypeBiological TargetDisease AreaKey Findings from DockingReference(s)
Benzothiazole-pyrazolone hybridsDihydropteroate Synthase (DHPS)AntimicrobialCompounds fit inside the PABA pocket, forming H-bonds and arene-H interactions. mdpi.com
Benzothiazole-thiazole hybridsp56lck Tyrosine KinaseCancerIdentified competitive inhibitors binding to the hinge region and allosteric site. biointerfaceresearch.com
Thiazoloquinazolinedione (contains benzothiazole moiety)BACE-1Alzheimer's DiseaseShowed a high docking score, indicating strong binding affinity to the enzyme active site. ijpbs.com
Various benzothiazole derivativesDNA gyrase, DihydroorotaseAntimicrobialThe benzothiazole scaffold can interact with several cellular targets in bacteria. nih.gov

Analysis of Key Binding Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The potential of a molecule to interact with a biological target is fundamentally governed by the non-covalent interactions it can form within a protein's binding pocket. For this compound, insights into these interactions can be drawn from both its solid-state crystal structure and computational docking studies of the broader benzothiazole class.

Analysis of the crystal structure of this compound reveals several key intermolecular forces that stabilize its packing, which are indicative of the interactions it can form with biological macromolecules. The crystal packing is notably stabilized by π–π stacking interactions, with centroid-centroid distances measured at 3.705 Å and 3.752 Å. nih.gov These interactions involve the aromatic systems of the benzothiazole and benzodioxole rings. Additionally, C—H⋯π interactions and a short sulfur-sulfur contact of 3.485 Å, which is less than the sum of the van der Waals radii, contribute to the stability of the crystal lattice. nih.govnih.gov These findings suggest that the planar, electron-rich aromatic surfaces are crucial for forming stabilizing interactions, a common feature in ligand-receptor binding.

While specific docking studies on this compound are not extensively reported, the benzothiazole scaffold is well-studied. Molecular docking simulations of various benzothiazole derivatives with protein targets consistently highlight the importance of hydrogen bonding and hydrophobic interactions. For instance, studies on benzothiazole derivatives targeting dihydroorotase have shown the formation of hydrogen bonds with active site residues like asparagine (ASN) and leucine (B10760876) (LEU). nih.gov In other cases, interactions with lysozyme (B549824) revealed that π-alkyl interactions with residues such as alanine (B10760859) (ALA) and isoleucine (ILE), along with π-π stacking with tryptophan (TRP), are critical for the stability of the ligand-protein complex. mdpi.com Given its structure, this compound can act as a hydrogen bond acceptor via its nitrogen and oxygen atoms, while its extensive aromatic surface provides a platform for significant hydrophobic and π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Although a specific QSAR model for this compound has not been detailed in the reviewed literature, numerous QSAR studies have been successfully performed on various series of benzothiazole derivatives to predict their in vitro biological activities against different targets. These studies provide a framework for how the activity of the title compound could be modeled and predicted.

The primary goal of a QSAR study is to identify the physicochemical properties, steric effects, and electronic features that govern the activity of a class of molecules. nih.gov For benzothiazole derivatives, QSAR models have been developed to predict activities such as anticancer, antibacterial, and receptor binding affinity. researchgate.netnih.govchula.ac.th These models are typically built using multiple linear regression (MLR) or partial least squares (PLS) techniques and are validated to ensure their statistical quality and predictive power. nih.govchula.ac.th

The development of these predictive models relies on calculating various molecular descriptors for each compound in a series. These descriptors quantify different aspects of the molecule's structure and properties. The resulting QSAR equation provides insight into which structural features are beneficial or detrimental to the biological activity. For example, a GQSAR (Group-based QSAR) analysis on benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups at certain positions could potentiate the activity. chula.ac.th Another QSAR study on benzothiazole derivatives as H3-receptor antagonists indicated that less bulky and less lipophilic structures might improve potency. nih.gov

The table below summarizes examples of QSAR models developed for different series of benzothiazole derivatives, showcasing the types of descriptors and activities that can be modeled. This illustrates the robust applicability of QSAR for this class of compounds.

Predicted Activity Model Type Key Descriptor Types Mentioned Reference
AnticancerG-QSARHydrophilic Area, Chain Count, Delta Epsilon C chula.ac.th
AntibacterialMLRMolecular Weight, Electronegativity, Surface Area researchgate.net
H3-Receptor AffinityPLS, MRALipophilicity, Steric parameters (substituent constants) nih.gov
Anticancer (Antiproliferative)QSARTopological and Spatial distribution descriptors (BCUT) mdpi.com

These examples demonstrate that QSAR is a powerful tool for rationally designing novel, potent benzothiazole derivatives and could be applied to guide the optimization of compounds like this compound for a desired biological effect.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are crucial in early-stage drug discovery for evaluating the pharmacokinetic profile of a compound. These computational methods assess the likelihood of a molecule becoming a viable drug by predicting its absorption, distribution, metabolism, and excretion properties.

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" and potential for oral bioavailability of a chemical compound. The rule states that a compound is more likely to be orally active if it violates no more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular mass (MW) less than 500 daltons

A calculated octanol-water partition coefficient (logP) that does not exceed 5

The physicochemical properties of this compound have been evaluated against these parameters. The compound has a molecular formula of C₁₄H₉NO₂S and a molecular weight of 255.28 g/mol . nih.gov It possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors (one nitrogen and two oxygen atoms). While the specific calculated logP value is not reported in the provided literature, the other three parameters fall well within the limits defined by Lipinski's rule. The structure suggests a moderate lipophilicity that is unlikely to exceed the threshold of 5.

Therefore, this compound shows excellent compliance with Lipinski's Rule of Five, suggesting it possesses favorable drug-like properties. In silico studies on various libraries of benzothiazole derivatives consistently show that compounds in this class generally adhere to Lipinski's criteria, indicating good potential for oral administration. nih.govtandfonline.com

ParameterValue for this compoundLipinski's RuleCompliance
Molecular Weight (MW)255.28 g/mol nih.gov< 500Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes
LogP (Octanol-Water Partition Coefficient)Not reported; predicted to be < 5≤ 5Predicted Yes

Oral bioavailability is a critical parameter that measures the fraction of an orally administered drug that reaches systemic circulation. Good oral bioavailability is often associated with favorable physicochemical properties, such as those described by Lipinski's Rule of Five and Veber's Rule (which considers the number of rotatable bonds and polar surface area).

Based on its strong compliance with Lipinski's rules, this compound is predicted to have good potential for oral bioavailability. Furthermore, in silico ADME studies conducted on related benzothiazole derivatives often predict high gastrointestinal absorption and favorable bioavailability scores. nih.govresearchgate.net For example, a study on 2-hydroxy benzothiazole derivatives showed that most of the tested compounds had a predicted absorption percentage of over 70% and followed Veber's rule, indicating good intestinal absorption and bioavailability. nih.gov Another study on different 2-substituted benzothiazoles also reported favorable drug-like features, including high gastrointestinal absorption and a consistent bioavailability score of 0.55. researchgate.net

These general findings for the benzothiazole class, combined with the specific physicochemical properties of this compound, support the prediction that this compound is likely to be well-absorbed after oral administration.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies

Antimicrobial Activity Studies

The benzothiazole (B30560) scaffold is a core component of many compounds evaluated for their antimicrobial properties. nih.govresearchgate.net Research into this class of molecules often involves screening against a wide array of bacterial and fungal pathogens to determine their efficacy and mechanism of action. rsc.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro Minimum Inhibitory Concentration - MIC)

While numerous benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) data for 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole were not found in the reviewed literature. Studies on analogous compounds often determine MIC values against strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa to quantify their potency. nih.gov For instance, certain substituted benzothiazole derivatives have shown potent activity, sometimes comparable to or exceeding that of standard reference drugs like ciprofloxacin. nih.gov

Antifungal Efficacy Against Various Fungal Pathogens (In Vitro)

The antifungal potential of the benzothiazole class of compounds is well-documented, with various derivatives showing inhibitory activity against a range of fungal pathogens. nih.gov Evaluations are commonly performed against species such as Candida albicans, Candida glabrata, Candida krusei, and various dermatophytes. rsc.orgsemanticscholar.orgresearchgate.net However, specific in vitro antifungal efficacy studies, including MIC values or growth inhibition percentages for this compound, are not detailed in the available sources. Research on related compounds indicates that structural modifications to the benzothiazole core can lead to a broad spectrum of antifungal activity. rsc.org

Mechanistic Insights into Antimicrobial Action (e.g., disruption of cell wall synthesis, inhibition of essential enzymes)

Mechanistic studies on related benzothiazole compounds suggest several modes of antimicrobial action. These include the inhibition of essential microbial enzymes, such as N-Myristoyltransferase (NMT), which is a target for antifungal agents, and DNA gyrase, a target for antibacterial compounds. nih.govrsc.org Other proposed mechanisms for different benzothiazole derivatives involve the inhibition of dihydropteroate (B1496061) synthase (DHPS) and the depolarization of the cytoplasmic membrane, which disrupts cellular integrity and function. rsc.orgmdpi.com The precise antimicrobial mechanism for this compound has not been elucidated in the reviewed literature.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (In Vitro)

The benzothiazole nucleus is a key pharmacophore in the development of novel anticancer agents, with many derivatives exhibiting significant anti-tumor properties. nih.govnih.gov

Cytotoxicity Evaluation Against Diverse Human Cancer Cell Lines (e.g., lung, breast, cervical, pancreatic)

A wide range of benzothiazole derivatives has been screened for cytotoxic effects against various human cancer cell lines, including those from the lung (A549), breast (MCF-7), and cervix (HeLa). nih.govjnu.ac.bdekb.eg These studies typically determine the half-maximal inhibitory concentration (IC50) to measure the compound's potency in inhibiting cancer cell growth. Despite the known anti-tumor potential of the benzothiazole scaffold, specific IC50 values or cytotoxicity data for this compound against diverse cancer cell lines were not available in the reviewed scientific reports.

Induction of Apoptosis and Cell Cycle Modulation

Investigations into the anticancer mechanisms of various benzothiazole derivatives have shown they can induce programmed cell death (apoptosis) and interfere with the cell division cycle. frontiersin.org Studies on some benzisothiazolones and benzothiazole derivatives have demonstrated an ability to arrest the cell cycle, for example, at the G2/M phase. rsc.orgrsc.org The induction of apoptosis is a key desired outcome for an anticancer agent, and for some benzothiazoles, this has been shown to occur through the intrinsic mitochondrial pathway. frontiersin.org This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases. frontiersin.org However, specific studies detailing the effects of this compound on apoptosis induction or cell cycle modulation in cancer cells have not been reported.

Data Tables

Specific quantitative data (e.g., MIC or IC50 values) for this compound were not available in the reviewed literature, and therefore, data tables could not be generated.

Inhibition of Cell Proliferation Pathways

Derivatives of the benzothiazole scaffold have demonstrated notable antiproliferative effects by interfering with critical cell proliferation pathways. The mechanism of action often involves inducing cell cycle arrest and apoptosis. For instance, certain benzothiazole derivatives have been shown to arrest the cell cycle in the G2/M phase. mdpi.comresearchgate.net This disruption of the normal cell division process is a key strategy in halting the growth of cancer cells.

Identification and Validation of Potential Molecular Targets (e.g., procaspase-3, EGFR, tubulin)

Research has identified and validated several key molecular targets for benzothiazole derivatives, providing a clearer picture of their anticancer mechanisms.

Procaspase-3 Activation: Certain benzothiazole derivatives bearing a pyridine-semicarbazone moiety have been identified as effective inducers of apoptosis by directly activating procaspase-3 to its active form, caspase-3. nih.govrsc.org Caspase-3 is a crucial effector protein in the apoptotic cascade. nih.gov In one study, compound 8k demonstrated a 92.1% activation of procaspase-3 at a concentration of 10 μM. nih.gov This targeted activation highlights a specific pathway through which these compounds can selectively induce death in cancer cells that overexpress procaspase-3. nih.govrsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a fundamental role in cell proliferation, and its overexpression is common in many cancers. nih.gov Benzothiazole derivatives have been designed as EGFR-TK inhibitors, competing with ATP for binding at the enzyme's catalytic domain. nih.govnih.gov Docking studies show these compounds fitting into the ATP-binding pocket of EGFR-TK. nih.gov Several derivatives have shown potent antitumor activity against cancer cell lines with high EGFR expression, with some compounds exhibiting GI₅₀ values in the submicromolar and even nanomolar range, surpassing the potency of the established drug erlotinib (B232) in certain cell lines. nih.govcornell.edu

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov Benzothiazole derivatives have been developed as potent inhibitors of tubulin polymerization, acting as antimitotic agents. nih.govnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov The inhibitory concentration (IC₅₀) for tubulin polymerization for some of these derivatives is in the low micromolar range, indicating potent activity. nih.govnih.gov

Table 1: Antiproliferative Activity and Molecular Targeting of Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Molecular Target Activity Metric Value (µM) Cell Line(s) Reference(s)
Benzothiazole-1,2,3-triazole (K18) Tubulin Polymerization IC₅₀ 0.446 - nih.gov
Benzothiazole-1,2,3-triazole (K18) Cell Proliferation IC₅₀ 0.038 EC-109 nih.gov
Benzothiazole-1,2,3-triazole (K18) Cell Proliferation IC₅₀ 0.042 Kyse30 nih.gov
Pyrimido[2,1-b]benzothiazole (Cmpd 3) Cell Proliferation GI₅₀ 0.0223 NCI-H522 nih.gov
Benzothiazole Derivative (MI-181) Cell Proliferation IC₅₀ 0.017 HeLa nih.gov
Thiazole-naphthalene (Cmpd 5b) Tubulin Polymerization IC₅₀ 3.3 - nih.gov
Thiazole-naphthalene (Cmpd 5b) Cell Proliferation IC₅₀ 0.48 MCF-7 nih.gov
Benzothiazole-semicarbazone (8j) Cell Proliferation IC₅₀ 5.2 U937 nih.gov

Enzyme and Receptor Modulation Studies

Cholinesterase Inhibition (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE)

Benzothiazole derivatives have been extensively studied as inhibitors of cholinesterases, enzymes critical for breaking down the neurotransmitter acetylcholine. The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com Many synthesized benzothiazole and benzothiazolone derivatives show potent inhibitory activity against both enzymes, often with a preference for BuChE. mdpi.com For example, one study found that compound M13 was a potent BuChE inhibitor with an IC₅₀ value of 1.21 µM and also displayed effective AChE inhibition (IC₅₀ = 5.03 µM). mdpi.com Kinetic studies revealed that some of these compounds act as reversible and noncompetitive inhibitors. mdpi.com Another series of benzothiazole-piperazine derivatives also showed potent AChE inhibition, with compound LB05 having an IC₅₀ of 0.40 µM. nih.gov

Table 2: Cholinesterase Inhibition by Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC₅₀ (µM) Reference(s)
M13 BuChE 1.21 mdpi.com
M13 AChE 5.03 mdpi.com
M2 BuChE 1.38 mdpi.com
LB05 AChE 0.40 nih.gov
4f AChE 0.0234 rsc.org
4f MAO-B 0.0403 rsc.org
Benzohydrazide 1e AChE 44.08 nih.gov

Myeloperoxidase (MPO) Inhibition and Anti-inflammatory Mechanisms

Myeloperoxidase (MPO) is an inflammatory enzyme primarily found in neutrophils. It plays a role in oxidative stress by producing hypochlorous acid. Inhibiting MPO is considered a promising anti-inflammatory strategy. While direct studies on this compound are limited, research on related heterocyclic MPO inhibitors demonstrates their potential. For example, the synthetic MPO inhibitor AZD3241 was shown to ameliorate experimental colitis by reducing MPO-derived tissue damage. nih.gov This was evidenced by a significant decrease in the MPO-specific biomarker 3-chlorotyrosine in the colon tissue of treated mice. nih.gov This inhibition of MPO's halogenating activity, rather than just reducing neutrophil numbers, appears to be the key anti-inflammatory mechanism. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that controls the rate of melanin (B1238610) production. nih.gov Its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. nih.gov Several benzothiazole derivatives have been identified as potent tyrosinase inhibitors, in some cases far exceeding the potency of the commonly used standard, kojic acid. nih.govmdpi.com For instance, the compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) showed an exceptionally high inhibitory activity against mushroom tyrosinase with an IC₅₀ value of 0.2 µM, making it 55 times more potent than kojic acid. mdpi.com Kinetic analyses have revealed that these compounds often act as competitive inhibitors, binding to the enzyme's active site. nih.govmdpi.com

Table 3: Tyrosinase Inhibition by Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound IC₅₀ (µM) Comparison Standard Standard IC₅₀ (µM) Reference(s)
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) 0.2 Kojic Acid ~11 mdpi.com
(Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone (2) 3.05 Kojic Acid 18.27 nih.gov
(Z)-2-(4-hydroxybenzylidene)benzimidazothiazolone (1) 3.70 Kojic Acid 18.27 nih.gov
(Z)-2-(2,4-dihydroxybenzylidene)benzimidazothiazolone (3) 5.00 Kojic Acid 18.27 nih.gov

Endothelin Receptor (ETAR, ETBR) Ligand Binding and Selectivity

Endothelin receptors, particularly the ETA and ETB subtypes, are G protein-coupled receptors involved in vasoconstriction and cell proliferation. Antagonists of these receptors have therapeutic potential in various cardiovascular diseases. A derivative of the title compound, (R)-(-)-2-(benzo nih.govresearchgate.netdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride (PABSA), has been identified as a novel and highly potent endothelin receptor antagonist. nih.gov

In vitro studies showed that PABSA potently inhibited the ET-1-induced increase in intracellular calcium mediated by ETA receptors in rat aortic smooth muscle cells. nih.gov It also demonstrated strong antagonism of ETA receptor-mediated contraction in isolated rat aorta. nih.gov Notably, PABSA showed significant selectivity for the ETA receptor over the ETB receptor, suggesting its potential as a highly selective ETA antagonist. nih.gov

Table 4: Endothelin Receptor Antagonist Activity of a 2-(benzo nih.govresearchgate.netdioxol-5-yl) Derivative (PABSA) This table is interactive. You can sort and filter the data.

Receptor Target Activity Metric Value (nmol/L) System Reference(s)
ETₐR IC₅₀ 0.17 Rat Aortic Smooth Muscle Cells nih.gov
ETₐR Kₑ 0.74 Endothelium-denuded Rat Aorta nih.gov

Inhibition of SARS-CoV-2 3-Chymotrypsin-like Protease (3CLpro)

No published studies were identified that specifically evaluate the inhibitory activity of this compound against the SARS-CoV-2 3-Chymotrypsin-like Protease (3CLpro).

While the benzothiazole scaffold is a component of some molecules investigated as potential 3CLpro inhibitors, such as certain peptidomimetic benzothiazolyl ketones and thiazolidin-4-one derivatives, data for the specific title compound is not available. Research into other flavonoids and heterocyclic compounds has shown varied inhibitory potential against this viral enzyme.

Antioxidant Activity Investigations (In Vitro and Mechanistic Pathways)

There is no specific data from in vitro assays such as DPPH, ABTS, FRAP, or lipid peroxidation inhibition for the compound this compound.

The antioxidant properties of the benzothiazole class of compounds are well-documented, with various derivatives showing significant radical scavenging potential. Studies often correlate antioxidant activity with the specific substitution patterns on the benzothiazole ring system, where the presence of electron-donating groups can enhance activity. However, without experimental testing of this compound, its specific capacity as an antioxidant remains undetermined.

Neuroprotective and Anticonvulsant Properties (In Vitro and In Silico Pharmacophore Analysis)

No specific in vitro or in silico studies on the neuroprotective or anticonvulsant properties of this compound have been reported.

The benzothiazole nucleus is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into various compounds designed as potential anticonvulsant and neuroprotective agents. Pharmacological screening of other benzothiazole derivatives has identified candidates with efficacy in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In silico docking studies on different benzothiazole analogues have explored their potential interactions with targets like the GABA-AT enzyme. Nevertheless, the neuropharmacological profile of this compound has not been specifically investigated or reported in the available literature.

Structure Activity Relationship Sar Studies of 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole Derivatives

Impact of Substituent Groups and Their Electronic/Steric Properties on Biological Potency

The biological activity of 2-arylbenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole (B30560) and the aryl ring systems. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a significant role in modulating the potency of the compounds.

Research has shown that for various biological activities, including antimicrobial and anticancer effects, the introduction of specific functional groups can lead to a marked increase in potency. For instance, in a series of benzothiazole derivatives, the presence of a cyano group was found to have a positive influence on biological activity. nih.gov Similarly, studies on 2-(4-aminophenyl)benzothiazole derivatives have demonstrated their potential as photosensitizing agents.

In one study, novel benzothiazole derivatives incorporating a sulfonamide moiety were synthesized and evaluated for antimicrobial activity. mdpi.com The results indicated that many of the compounds exhibited significant activity against S. aureus. Specifically, pyrazole-fused benzothiazole derivatives showed superior activity compared to standard drugs, highlighting the positive impact of this specific substitution pattern. mdpi.com For example, compound 16c (see table below) exhibited an MIC of 0.025 mM against S. aureus, outperforming the standard drug sulfadiazine. mdpi.com

Another study focused on 2,5-disubstituted furan (B31954) derivatives bearing a benzothiazole nucleus. nih.gov It was observed that the presence of a nitro group, a strong electron-withdrawing group, on the furan-benzothiazole structure influenced its interaction with DNA. nih.gov Benzothiazole derivatives were generally found to be more active than their benzimidazole (B57391) counterparts in antitumor assays. nih.gov

The table below summarizes the impact of different substituent groups on the biological potency of benzothiazole derivatives from various studies.

CompoundCore ScaffoldSubstituent(s)Biological ActivityFindingReference
16c 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneAryl = 4-chlorophenyl at position 5 of pyrazoleAntimicrobial (S. aureus)MIC = 0.025 mM; superior activity to ampicillin (B1664943) and sulfadiazine. mdpi.com
PMX610 2-Phenylbenzothiazole (B1203474)3,4-dimethoxy on phenyl ring; 5-fluoro on benzothiazoleAnticancer (Human cancer cell lines)Potent and selective in vitro antitumor properties. nih.gov
Compound 4 6-Cyano-2-[5-(4-nitrophenyl)furan-2-yl]benzothiazole6-cyano on benzothiazole; 5-(4-nitrophenyl)furan at C-2AntitumorDemonstrated antitumor activity, highlighting the effect of cyano and nitro groups. nih.gov
Compound 10a 2-(Thiophen-2-yl)benzothiazoleUnsubstitutedAntioxidant / UV FilterShowed good antioxidant activity and excellent UVB filtering capacity. kuleuven.be

Role of Core Heterocyclic Scaffolds (Benzothiazole, Benzodioxole) in Activity Modulation

The core heterocyclic systems, benzothiazole and benzodioxole, are fundamental to the biological activity of the parent compound. The benzothiazole moiety is an important pharmacophore known for a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory effects. benthamscience.comrjptonline.org Its bicyclic, planar structure contains an extended π-delocalized system that can engage in π-π stacking interactions with biological macromolecules like DNA and proteins, which is often a key mechanism of action. mdpi.com

Similarly, the 1,3-benzodioxole (B145889) ring, also known as methylenedioxyphenyl, is a key structural motif in many natural and synthetic bioactive compounds. The crystal structure of the parent compound, 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole, reveals that the benzothiazole unit is nearly coplanar with the benzodioxole unit, with a small dihedral angle of 7.1(1)° between them. nih.gov This planarity facilitates effective electronic communication between the two ring systems and enhances interactions with planar biological targets.

Isosteric replacement of these core scaffolds can significantly modulate biological activity. In a study of multifunctional agents for skin protection, the benzodioxole moiety (as part of a larger phenyl ring system) was replaced with other five-membered heterocyclic rings like furan, thiophene (B33073), and pyrrole. nih.govkuleuven.be This modification aimed to leverage the unique electronic properties of these heterocycles. The results showed that derivatives containing thiophene and furan rings at the C-2 position of the benzothiazole scaffold exhibited excellent UVB radiation filtering capacity and significant antioxidant activity. nih.govkuleuven.be This demonstrates that while the benzothiazole core is essential, the nature of the aromatic system attached at the C-2 position is a critical determinant of the specific pharmacological profile.

CompoundC-2 ScaffoldC-6 SubstituentKey FindingReference
8c 1H-Pyrrol-2-yl-SO₂NH₂Exhibited antifungal activity. kuleuven.be
9c Furan-2-yl-SO₂NH₂Showed excellent UVB filtering capacity. kuleuven.be
10b Thiophen-2-yl-COOHPossessed high UVB filtering capacity. kuleuven.be
10c Thiophen-2-yl-SO₂NH₂Demonstrated notable antifungal activity. kuleuven.be

Influence of Linker Groups and Bridging Moieties on Pharmacological Profile

The introduction of a linker or bridging moiety between the benzothiazole and benzodioxole (or analogous aryl) scaffolds offers another dimension for SAR exploration. The length, flexibility, and chemical nature of the linker can profoundly influence the compound's conformation, physicochemical properties, and ability to bind to its biological target.

For example, a series of 2-phenylbenzothiazole derivatives were synthesized where the phenyl group at C-2 was substituted with various linkers, such as an ethyl acetate (B1210297) or a benzyl (B1604629) ether group. nih.gov The compound ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate (A1 ) demonstrated notable anti-inflammatory activity. nih.gov This suggests that introducing an ether-ester linker can orient the molecule favorably within the active site of its target enzyme.

In another study, a urea (B33335) moiety was used as a linker. nih.gov Compounds featuring a 3-ethyl-1-urea group connecting the benzothiazole scaffold to different aryl or heteroaryl rings were synthesized and evaluated as antimitotic agents. The nature of the group attached to the urea linker was critical for activity. For instance, replacing a pyridin-3-ylmethyl group with a naphthalen-2-ylmethyl group altered the compound's potency and solubility. nih.gov

The functionalization of the linker itself can also be a key determinant of activity. In a series of benzamide-based FtsZ inhibitors, modifying the linker between two aromatic moieties by introducing a hydroxyl or methyl group had a direct impact on antimicrobial activity against S. aureus. mdpi.com

CompoundLinker GroupAttached GroupsPharmacological ProfileReference
A1 -O-CH₂-COO-EtBenzothiazole and PhenylAnti-inflammatory activity nih.gov
A7 -O-CH₂-Benzothiazole and Phenyl (benzyloxy)Anticancer activity nih.gov
8 -N-(C=O)-NH-Et6-methoxybenzothiazole and Pyridin-3-ylmethylAntimitotic agent nih.gov
12 -N-(C=O)-NH-Et6-methoxybenzothiazole and Naphthalen-2-ylmethylAntimitotic agent with different solubility/potency profile from 8 nih.gov

Stereochemical Effects on Biological Activity and Binding Affinity

Stereochemistry is a critical factor in pharmacology, as biological systems are chiral. When a molecule contains one or more stereocenters, its enantiomers or diastereomers can exhibit vastly different biological activities, binding affinities, and metabolic profiles.

This principle is evident in studies of compounds containing the 1,3-benzodioxole moiety. In a classic study, the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine, an alpha-ethyl homolog of MDA, were evaluated. nih.gov The S-(+) enantiomer was found to be the active hallucinogenic agent, while the R-(-) enantiomer was inactive, demonstrating clear stereoselectivity for its neurological target. nih.gov This underscores that the spatial arrangement of substituents around a chiral center is crucial for proper interaction with a biological receptor, even for the benzodioxole portion of the target scaffold.

More recent work on linker-containing molecules has further highlighted the importance of stereochemistry. The introduction of a hydroxyl group on the linker of benzamide (B126) derivatives created two stereocenters, leading to erythro and threo diastereomers. mdpi.com Biological evaluation revealed that these isomers possessed different levels of antimicrobial activity against S. aureus, with the erythro hydroxy derivative retaining promising activity. mdpi.com

Similarly, a study on 2-thioxo-1,3-dithiol-carboxamides with an L-alanine or D-alanine linker showed that the stereoconfiguration significantly impacted antispasmodic activity. mdpi.com The D-configuration consistently resulted in higher potency compared to the L-configuration, indicating a specific stereochemical preference at the biological target. mdpi.com These findings collectively establish that the introduction of chiral centers into derivatives of this compound, whether on a substituent or within a linker, is a powerful strategy for modulating biological activity and requires careful stereochemical control and evaluation.

Compound SeriesStereoisomersBiological ActivityKey FindingReference
1-(1,3-benzodioxol-5-yl)-2-butanamineS-(+) vs. R-(-) enantiomersPsychoactivity (LSD-like)The S-(+) enantiomer was active, while the R-(-) enantiomer was not. nih.gov
Benzamide FtsZ inhibitorserythro vs. threo diastereomersAntimicrobial (S. aureus)The erythro diastereomer retained promising antimicrobial activity. mdpi.com
2-thioxo-1,3-dithiol-carboxamidesD-Alanine vs. L-Alanine linkerAntispasmodicThe D-configuration conferred higher antispasmodic activity (IC₅₀ = 81.56 µg/mL) compared to the L-configuration (IC₅₀ = 89.30 µg/mL). mdpi.com

Potential Non Biological Applications of 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole and Its Derivatives

Applications in Materials Science (e.g., optoelectronics, functional materials)

Benzothiazole (B30560) derivatives are recognized for their potential in the development of advanced materials, particularly in the fields of optoelectronics and functional materials. Their utility stems from their inherent properties as organic semiconductors and their tunable photophysical characteristics. nih.gov

Derivatives of benzothiazole are considered valuable in the creation of organic semiconductor materials (OSMs) which are integral to technologies such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs). nih.gov The benzothiazole moiety often acts as an electron-accepting unit in donor-π-acceptor (D-π-A) type molecules, which are known for their desirable electronic and charge-transport properties. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to understand the electronic and optical properties of various benzothiazole derivatives. These studies reveal that in certain derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are localized on different parts of the molecule, indicating significant intramolecular charge transfer (ICT) properties. researchgate.net This charge transfer is a key characteristic for many optoelectronic applications. For instance, in some substituted benzothiazoles, the HOMO is delocalized on a methoxy-benzene moiety while the LUMO is localized on the benzothiazole part, demonstrating clear charge transfer from HOMO to LUMO. researchgate.net

The introduction of a benzothiazole group to other fluorescent scaffolds, such as BODIPY dyes, has been shown to create novel dyes with bathochromically shifted absorption and emission spectra, moving them into the red and near-infrared regions. mdpi.com These custom-made dyes with fine-tuned properties are sought after for various bioimaging and materials science applications. mdpi.com

Below is a table summarizing the calculated electronic properties of some benzothiazole derivatives, highlighting their potential for use in functional materials.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole Derivative 1-5.73-1.534.20
Benzothiazole Derivative 2-6.04-2.133.91
Benzothiazole Derivative 3-6.32-2.573.75
Benzothiazole Derivative 4-6.23-2.623.61
Data derived from theoretical calculations on various benzothiazole derivatives. researchgate.net

Potential in Agrochemical Development (e.g., crop protection)

The benzothiazole scaffold is a significant structure in the discovery of new agrochemicals due to its broad spectrum of biological activities. mdpi.comacs.org Derivatives of benzothiazole have demonstrated potential as antibacterial, antiviral, and herbicidal agents, making them promising candidates for crop protection. mdpi.comacs.org

Research has shown that certain benzothiazole derivatives exhibit potent fungicidal activity. For example, some have been found to be more effective against specific plant pathogens than commercially available fungicides. nih.gov The introduction of certain substituents, such as fluorine or chlorine atoms, to the phenyl ring of benzothiazole derivatives can enhance their fungicidal activity. nih.gov

In addition to their antifungal properties, benzothiazole derivatives have also been investigated for their antibacterial activity against various plant pathogens. nih.gov For instance, some derivatives have shown good efficacy against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas citri subsp. citri (Xac). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in bacteria, such as succinate (B1194679) dehydrogenase. nih.gov

Furthermore, some benzothiazole derivatives have been found to possess antiviral activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov The benzothiazole ring is considered crucial for the antiviral activity of these compounds. nih.gov

The following table presents the efficacy of selected benzothiazole derivatives against various plant pathogens.

CompoundTarget PathogenEfficacy (EC₅₀ in mg/L)Reference Fungicide (EC₅₀ in mg/L)
Derivative 13Alternaria brassicae0.3Carbendazim (47.0)
Derivative 16Botrytis cinerea2.40-
Derivative 1Xanthomonas oryzae pv. oryzicola47.6-
Derivative 1Xanthomonas citri subsp. citri36.8-
Data sourced from a review on benzothiazole derivatives in agrochemical discovery. nih.gov

Role in General Chemical Industry and as Synthetic Intermediates

Benzothiazoles are recognized as remarkable heterocyclic ring systems that serve as valuable synthetic intermediates in the preparation of a variety of compounds, including those with medicinal applications, and they have found numerous uses within the chemical industry. nih.gov The versatility of the benzothiazole core allows for its functionalization at various positions, making it a key building block in organic synthesis. pharmacyjournal.innih.gov

The synthesis of the parent compound, 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole, is itself an example of its role as a product of a specific chemical transformation. It can be synthesized by the reaction of benzo[d] acs.orgmdpi.comdioxole-5-carbaldehyde with 2-aminobenzenethiol. nih.gov This reaction is a common method for preparing 2-substituted benzothiazoles. mdpi.com

Benzothiazole derivatives can be used as starting materials for the synthesis of more complex heterocyclic systems. For example, they can be key intermediates in the synthesis of various resins and fine chemicals. nih.gov The reactivity of the benzothiazole ring system, including its susceptibility to both electrophilic and nucleophilic attack under different conditions, allows for a wide range of chemical modifications. mdpi.com

Modern synthetic methods, including those aligned with the principles of green chemistry, have been developed for the synthesis of benzothiazole derivatives. mdpi.com These methods often involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. mdpi.com The development of efficient and environmentally friendly synthetic routes to benzothiazole derivatives is an active area of research, driven by their importance as intermediates. mdpi.com

Analytical Chemistry Applications (e.g., Fluorescent Probes, Sensors)

Derivatives of benzothiazole have emerged as a significant class of fluorescent probes for the detection and imaging of a wide array of analytes due to their excellent photophysical properties. researchgate.net These properties include high fluorescence quantum yields, large Stokes shifts, and good photostability. acs.orgacs.org The fluorescence characteristics of these probes can be modulated through various mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT) upon interaction with a specific analyte. researchgate.net

Benzothiazole-based fluorescent probes have been successfully developed for the selective detection of various metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. nih.govmdpi.comnih.gov For instance, a "turn-on" fluorescent sensor for Zn²⁺ has been reported, which shows a significant increase in fluorescence intensity upon binding to the metal ion. nih.gov Another probe was designed to distinguish between Hg²⁺ and Cu²⁺, exhibiting a ratiometric fluorescent response to Hg²⁺ and fluorescence quenching for Cu²⁺. nih.gov

Beyond metal ions, these probes have been engineered to detect small molecules of biological and environmental significance. Examples include fluorescent probes for hydrogen sulfide (B99878) (H₂S) and hypochlorite (B82951) (ClO⁻). researchgate.net Furthermore, benzothiazole derivatives have been designed as fluorescent probes for imaging biological macromolecules. Notably, they have been used for the detection of β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov

The versatility of benzothiazole-based probes also extends to cellular imaging. They have been utilized for imaging specific organelles like mitochondria and for monitoring biological processes in living cells. acs.orgacs.org

The table below summarizes the characteristics of several benzothiazole-based fluorescent probes.

ProbeAnalyteSensing MechanismDetection LimitKey Features
PP-BTA-4β-amyloid & α-synuclein aggregates-Kd = 40-148 nM (Aβ), 48-353 nM (α-syn)Stains senile plaques and Lewy bodies
Probe BTHg²⁺ / Cu²⁺Ratiometric / Quenching-Distinguishes between Hg²⁺ and Cu²⁺
Probe BIPPZn²⁺Turn-on2.36 x 10⁻⁸ MQuick response, high selectivity
Probe 1BiothiolsTurn-on (PET inhibition)0.12 µM148-fold fluorescence enhancement
Probe LZn²⁺Turn-on0.678 µMApplicable in real water samples and cell imaging
This table compiles data from various studies on benzothiazole-based fluorescent probes. nih.govmdpi.comnih.govnih.govbohrium.com

Future Research Directions and Unexplored Avenues for 2 1,3 Benzodioxol 5 Yl 1,3 Benzothiazole Research

Development of Advanced and Sustainable Synthetic Methodologies

The current reported synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole involves the reaction of benzo[d] mdpi.commdpi.comdioxole-5-carbaldehyde with 2-aminobenzenethiol using ceric ammonium (B1175870) nitrate (B79036) and hydrogen peroxide. nih.gov While effective, future research should focus on developing more sustainable and advanced synthetic protocols. The field of organic synthesis is increasingly moving towards green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents. mdpi.comnih.gov

Future synthetic research could explore:

Catalyst Innovation : Investigating the use of heterogeneous catalysts, such as tin pyrophosphate (SnP2O7) or nano-silica supported copper(II), which have shown high yields and reusability in the synthesis of other 2-substituted benzothiazoles. mdpi.comnih.gov

Green Solvents and Conditions : Shifting from conventional organic solvents to greener alternatives like ethanol (B145695), water, or even solvent-free conditions. mdpi.comnih.gov

Energy-Efficient Methods : Employing alternative energy sources like microwave irradiation or visible light photocatalysis, which can significantly shorten reaction times and improve yields. nih.govresearchgate.net For instance, the use of riboflavin (B1680620) as a photosensitizer under visible light has been reported for the efficient synthesis of benzothiazoles. nih.gov

MethodologyKey Features & AdvantagesPotential Application for this compound
Heterogeneous Catalysis (e.g., SnP2O7)High yields, short reaction times, catalyst reusability, reduced waste. nih.govDevelopment of a recyclable catalytic system for the condensation of 2-aminobenzenethiol and benzo[d] mdpi.commdpi.comdioxole-5-carbaldehyde.
Visible-Light Photocatalysis (e.g., using Riboflavin)Uses a renewable energy source, mild reaction conditions, inexpensive and natural catalyst. nih.govA metal-free, light-induced synthesis that minimizes thermal energy input and avoids toxic reagents.
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times, often improved yields and purity. researchgate.netOptimization of reaction conditions under microwave irradiation to achieve high-yield synthesis in minutes rather than hours.
Solvent-Free SynthesisEliminates solvent waste, simplifies purification, lowers costs, and reduces environmental impact. mdpi.comPerforming the reaction at room temperature or with gentle heating without any solvent, potentially using a reusable catalyst like ZnO nanoparticles. mdpi.com

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

While the parent benzothiazole (B30560) class is known for broad biological activity, the specific molecular mechanisms of this compound are yet to be determined. nih.gov Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future research should pivot towards identifying its precise molecular targets and signaling pathways.

Key avenues for mechanistic studies include:

Target Identification : Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or enzymes that the compound binds to. Benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase, dihydropteroate (B1496061) synthase, and carbonic anhydrases. nih.govresearchgate.net

Pathway Analysis : Utilizing transcriptomics (RNA-seq) and metabolomics to understand the global changes in gene expression and metabolic profiles within cells upon treatment with the compound. This can reveal the key signaling pathways that are modulated.

Structural Biology : Co-crystallizing the compound with its identified target protein to determine the three-dimensional structure of the complex. This provides atomic-level insights into the binding mode and can guide the rational design of more potent analogs.

In Silico Modeling : Using molecular docking and molecular dynamics simulations to predict and visualize the binding interactions between the compound and potential biological targets, helping to prioritize experimental validation. wjahr.com

Potential Molecular Target ClassKnown Benzothiazole ActivityProposed Research for this compound
Bacterial Enzymes (e.g., DNA Gyrase, DHPS)Many benzothiazole derivatives exhibit antibacterial activity by inhibiting essential bacterial enzymes. nih.govScreening for inhibitory activity against a panel of bacterial enzymes to elucidate its antimicrobial mechanism of action.
KinasesBenzothiazole-based compounds have been developed as inhibitors of various protein kinases involved in cancer and inflammation. researchgate.netEvaluating the compound's effect on a broad kinase panel to identify potential applications in oncology or inflammatory diseases.
Mitochondrial ProteinsSome benzothiazole hydrazones have been shown to induce mitochondrial dysfunction in parasites. nih.govInvestigating the compound's impact on mitochondrial membrane potential, oxygen consumption, and ATP production in target cells.
Carbonic AnhydrasesInhibition of tumor-associated carbonic anhydrases is a known anticancer mechanism for some benzothiazoles. researchgate.netAssessing the inhibitory potential against various carbonic anhydrase isoforms, particularly those overexpressed in hypoxic tumors.

Exploration of Novel Therapeutic Targets and Neglected Disease Applications

The structural motif of this compound suggests a wide therapeutic window that is currently unexplored. bibliomed.org Initial reports on the parent class point towards antitumor and antimicrobial activities. nih.gov Future research should systematically screen this compound against a broader range of diseases, particularly those with unmet medical needs.

Promising areas for exploration include:

Neglected Tropical Diseases (NTDs) : Leishmaniasis, caused by Leishmania protozoa, is a significant global health issue with limited treatment options. nih.gov Benzothiazole derivatives have shown promising antileishmanial activity, suggesting that this compound could be a valuable lead compound. nih.gov

Neurodegenerative Diseases : Certain benzothiazole derivatives have been investigated as agents for Parkinson's disease by inhibiting casein kinase-1δ or acting as dopamine (B1211576) antagonists. researchgate.netwikipedia.org Screening this compound in models of neurodegeneration could uncover novel neuroprotective properties.

Antiviral Applications : The benzothiazole scaffold is present in compounds with reported antiviral activity. mdpi.com A systematic evaluation against a panel of viruses, especially those of public health concern, is a logical next step.

Metabolic Disorders : Some benzothiazole derivatives have been explored for their antidiabetic potential. rsc.org Investigating the effect of this compound on pathways related to glucose metabolism and insulin (B600854) signaling could yield new therapeutic leads for diabetes.

Therapeutic AreaRationale Based on Benzothiazole ScaffoldSuggested Research Approach
LeishmaniasisBenzothiazole-hydrazone derivatives have shown potent activity against Leishmania amazonensis. nih.govIn vitro screening against promastigote and amastigote forms of various Leishmania species.
Parkinson's DiseaseBenzothiazoles have been identified as CK-1δ inhibitors and dopamine antagonists. researchgate.netwikipedia.orgEvaluation in cellular models of dopaminergic neuronal death and assessment of neuroprotective effects.
Viral InfectionsThe benzothiazole core is a component of various compounds with antiviral properties. mdpi.comHigh-throughput screening against a diverse panel of viruses (e.g., influenza, dengue, coronaviruses).
Type 2 DiabetesN-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed in vivo antidiabetic activity. rsc.orgAssessing the compound's effect on glucose uptake in muscle and fat cells, and its impact on key metabolic enzymes.

Diversification into Emerging Material Science Applications

The application of benzothiazole derivatives extends beyond pharmacology into material science, where they are used in dyes, fluorescent materials, and organic electronics. mdpi.comnih.gov The conjugated π-system of this compound makes it an intriguing candidate for such applications. The benzodioxole and benzothiazole moieties can function as donor and acceptor units, respectively, creating a potential D-π-A (Donor-π-Acceptor) structure that is often desirable for optoelectronic properties. nih.gov

Future research in this domain should focus on:

Photophysical Properties : Characterizing the absorption and emission spectra, quantum yield, and fluorescence lifetime of the compound. This will determine its potential as a fluorescent probe, marker, or component in sensing applications.

Organic Electronics : Investigating its charge transport properties. Computational methods like Density Functional Theory (DFT) can be used to calculate the HOMO-LUMO energy gap, ionization potential, and electron affinity to predict its suitability for use in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). nih.gov

Non-Linear Optics : Exploring the two-photon absorption (TPA) properties, as D-π-A compounds based on benzothiazole have shown promise in this area. nih.gov

Material Science ApplicationRelevant Properties to InvestigatePotential Outcome
Fluorescent Probes/SensorsUV-Vis absorption, fluorescence emission, quantum yield, solvatochromism.Development of a novel sensor for specific ions or biomolecules based on fluorescence changes.
Organic Light-Emitting Diodes (OLEDs)Electroluminescence, HOMO-LUMO energy levels, charge mobility, thermal stability.Use as an emissive layer or host material in the fabrication of efficient and stable OLED devices.
Organic Field-Effect Transistors (OFETs)Charge carrier mobility, ionization potential, electron affinity, solid-state packing. nih.govApplication as a semiconductor material in flexible and transparent electronics.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science. nih.govnih.gov These computational tools can accelerate research by predicting compound properties, optimizing synthetic routes, and designing novel molecules with desired characteristics. premierscience.com Applying AI/ML to the study of this compound and its analogs could significantly expedite their development.

Future directions include:

Predictive Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models based on a library of derivatives to predict their biological activity (e.g., IC50 values) against various targets. wjahr.com This can prioritize the synthesis of the most promising candidates.

De Novo Design : Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel analogs of the core structure with potentially enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov

Synthesis Prediction : Implementing ML algorithms to predict the outcomes of different synthetic reactions or to suggest optimal reaction conditions (catalyst, solvent, temperature), thereby streamlining the development of advanced synthetic methodologies as described in section 8.1. acm.org

Property Prediction : Leveraging deep learning models to predict material properties, such as the HOMO-LUMO gap or charge mobility, to quickly screen virtual libraries of related compounds for their potential in material science applications. nih.govmdpi.com

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR ModelingBuilds mathematical models correlating chemical structures with biological activity. wjahr.comReduces the number of compounds that need to be synthesized and tested, saving time and resources.
Generative ModelsAlgorithms that create new chemical structures based on learned patterns from existing data. nih.govRapidly generates novel and diverse molecules with optimized properties for specific therapeutic targets or material applications.
ADMET PredictionML models trained on large datasets to predict pharmacokinetic and toxicity profiles of new compounds. nih.govAllows for early-stage filtering of candidates with poor drug-like properties, reducing late-stage failures.
Reaction OptimizationAI tools that analyze reaction data to predict yields and suggest optimal conditions. acm.orgAccelerates the development of efficient and sustainable synthetic routes.

Q & A

Q. What is the synthetic methodology for preparing 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via multi-step reactions involving aryl thiazole-triazole acetamide intermediates. Key steps include:

  • Coupling reactions : Reacting substituted benzaldehydes with 2-aminothiophenol derivatives under reflux in ethanol or methanol.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while protic solvents (e.g., ethanol) enhance reaction rates.
  • Catalysts : Copper(I) iodide or sodium ascorbate are commonly used for triazole formation .

Example Reaction Conditions from Literature:

DerivativeCatalystSolventYield (%)Reference
9aCuIDMF72
9cNaAscMeOH68

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : Single-crystal XRD reveals bond lengths (C–C: ~1.39 Å), dihedral angles between aromatic rings (e.g., 4.4° in benzotriazole derivatives), and packing interactions (e.g., π-π stacking) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., benzodioxolyl protons at δ 6.7–6.9 ppm) .
    • IR : Stretching frequencies for C=N (~1600 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) confirm functional groups .
  • Elemental analysis : Agreement between calculated and experimental C/H/N/S values (±0.3%) validates purity .

Advanced Research Questions

Q. What strategies optimize reaction yields for benzothiazole derivatives under varying catalytic conditions?

Methodological Answer: Yield optimization involves:

  • Catalyst screening : Copper(I) catalysts (e.g., CuI) outperform other metals in triazole formation (e.g., 72% vs. 58% with CuSO4_4) .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of acetamide groups) .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Case Study : Substituting electron-withdrawing groups (e.g., -Br in 9c) increases yield by stabilizing intermediates during cyclization .

Q. How do computational docking studies elucidate binding mechanisms of benzothiazole derivatives with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding poses. For example, derivative 9c binds α-glucosidase via hydrogen bonds with Asp349 and hydrophobic interactions with Phe314 .
  • MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .
  • Pharmacophore modeling : Identifies critical features (e.g., benzodioxole oxygen as hydrogen bond acceptors) for antimicrobial activity .

Key Finding : Derivatives with para-substituted aryl groups exhibit higher binding affinity due to enhanced π-stacking with receptor residues .

Q. What analytical approaches resolve contradictions between calculated and experimental elemental analysis data?

Methodological Answer: Discrepancies in C/H/N/S data are addressed by:

  • Repeat analysis : Ensure combustion conditions (e.g., oxygen flow rate) are consistent.
  • Supplementary techniques :
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 312.0425) .
    • HPLC : Purity >98% reduces interference from byproducts .
  • Error sources : Moisture absorption or incomplete combustion are common pitfalls; drying samples at 60°C under vacuum mitigates this .

Q. How do solvent polarity and temperature influence regioselectivity in benzothiazole synthesis?

Methodological Answer:

  • Polar solvents : DMF increases electrophilicity at the thiazole C2 position, favoring substitution at electron-deficient aryl groups .
  • Temperature : Lower temps (25–40°C) favor kinetic control (meta-substitution), while higher temps (80°C) promote thermodynamic (para-substitution) products .
  • Case Example : In ethanol at 80°C, 2-(4-fluorophenyl)-1,3-benzothiazole forms para-substituted isomers with 85% selectivity .

Q. What crystallographic parameters determine physicochemical properties of benzothiazole derivatives?

Methodological Answer:

  • Dihedral angles : Smaller angles (e.g., 4.4° in 1,2,4-oxadiazole derivatives) enhance planarity, improving π-conjugation and fluorescence .
  • Packing interactions : Stronger hydrogen bonds (e.g., N–H⋯O) increase melting points (e.g., 9c: mp 218°C vs. 9a: 195°C) .
  • Torsional strain : Bulky substituents (e.g., ferrocenyl in derivative 12) reduce crystallinity but enhance solubility in nonpolar solvents .

Q. How are bioassays designed to evaluate antimicrobial/anticancer potential of benzothiazole derivatives?

Methodological Answer:

  • Antimicrobial assays :
    • MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill studies : Monitor bacterial viability over 24 hours at 2× MIC .
  • Anticancer assays :
    • MTT assay : IC50_{50} values against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death .

Key Consideration : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid solvent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.